Pentadecanal is a long-chain fatty aldehyde with the chemical formula C₁₅H₃₀O and a molecular weight of approximately 226.3981 g/mol. It is classified under organic compounds known as fatty aldehydes, characterized by having a carbon chain of at least twelve carbon atoms. Specifically, pentadecanal consists of a fifteen-carbon chain with an aldehyde functional group at one end, denoted by its IUPAC name, pentadecanal . This compound is primarily derived from natural sources, including certain bacteria such as Pseudoalteromonas haloplanktis, which produces it as a secondary metabolite .
Pentadecanal exhibits notable biological activities, particularly its antimicrobial properties. Research indicates that it has the potential to inhibit the growth of certain pathogenic bacteria, such as Listeria monocytogenes and Staphylococcus epidermidis, making it a candidate for natural antimicrobial agents in food preservation . The minimum inhibitory concentration against Listeria monocytogenes has been reported at 0.6 mg/mL . Furthermore, pentadecanal has been shown to interfere with biofilm formation by disrupting quorum sensing in bacteria .
Pentadecanal can be synthesized through several methods:
Pentadecanal has several applications across different fields:
Studies exploring the interactions of pentadecanal with biological systems have highlighted its role in inhibiting bacterial growth and biofilm formation. Notably, it has been shown to disrupt quorum sensing mechanisms in bacteria, which are critical for biofilm development and pathogenicity . This interaction suggests that pentadecanal could serve as an effective agent in controlling bacterial populations in various environments.
Pentadecanal shares structural characteristics with other long-chain fatty aldehydes. Here are some similar compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Tridecanal | C₁₃H₂₈O | Shorter carbon chain; less potent antimicrobial activity. |
| Tetradecanal | C₁₄H₃₀O | Similar structure but shorter chain; used in flavoring. |
| Hexadecanal | C₁₆H₃₂O | Longer chain; exhibits different biological activities. |
Pentadecanal is unique due to its specific length and structure, which confer distinct biological activities not fully shared by other similar compounds. Its ability to inhibit pathogenic bacteria effectively while also interfering with biofilm formation sets it apart from shorter-chain aldehydes like tridecanal and tetradecanal. Additionally, its natural derivation from extremophilic microorganisms adds to its appeal as a sustainable antimicrobial agent .
The study of pentadecanal spans over a century, marked by incremental discoveries that laid the groundwork for modern applications.
Initial investigations focused on isolating and characterizing pentadecanal’s physical properties. In 1905, Le Sueur reported its synthesis via oxidation of pentadecanol, determining a melting point of 24.5°C and boiling range of 260–300°C . Landa’s 1925 work expanded on its synthesis routes, notably through homologation of propargylic alcohols, which became a foundational method for aldehyde production . Mid-20th-century studies, such as Prostenik et al. (1962), refined its thermodynamic profile, confirming a boiling point of 559.15 K (285.1°C) and solidifying its place in organic chemistry handbooks .
The 1980s–1990s saw pentadecanal employed as a building block in complex syntheses. For instance, its role in the stereodivergent synthesis of jaspine B, a cytotoxic marine natural product, highlighted its utility in constructing tetrahydrofuran rings via gold-catalyzed cyclizations . Concurrently, physicochemical databases like NIST WebBook standardized its properties, enabling reproducible applications in industrial settings .
Contemporary research leverages pentadecanal’s bifunctional reactivity (aldehyde and alkyl chain) for diverse applications.
Pentadecanal’s anti-biofilm activity against Staphylococcus epidermidis,
discovered in the Antarctic bacterium Pseudoalteromonas haloplanktis TAC125, revolutionized biofilm inhibition strategies. It disrupts quorum sensing by mimicking autoinducer AI-2 signals, reducing biofilm biomass by 60–80% at sub-inhibitory concentrations (0.6 mg/mL) . Structural analogs, such as pentadecanoic acid, enhance antibiotic efficacy; combining pentadecanal with vancomycin reduces S. epidermidis viability by 90% compared to monotherapy .
In organic synthesis, pentadecanal serves as a substrate for asymmetric additions. For example, lithiated alkoxyallenes react with pentadecanal to yield enantiopure dihydrofurans, critical for pharmaceutical intermediates . Its long alkyl chain also stabilizes micelles in surfactant formulations, improving detergent efficiency .
A 2021 breakthrough enabled precise measurement of sphingosine-1-phosphate lyase (S1PL) activity using pentadecanal derivatives. By derivatizing pentadecanal with 5,5-dimethylcyclohexanedione, researchers achieved nanomolar detection limits via HPLC-fluorescence, facilitating metabolic disorder diagnostics .
Pentadecanal’s versatility drives innovation in three cutting-edge domains:
Recent efforts focus on enzymatic production of pentadecanal using lipoxygenases, reducing reliance on harsh oxidants. A 2025 pilot study achieved 85% yield via biocatalytic oxidation of pentadecanol, aligning with circular economy principles .
Functionalizing pentadecanal’s aldehyde group with polymers enhances material properties. A 2024 study reported pentadecanal-grafted polyurethanes with 40% improved hydrophobicity, promising for water-resistant coatings .
Table 1: Physicochemical Properties of Pentadecanal
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₃₀O | |
| Molecular Weight | 226.40 g/mol | |
| Boiling Point | 260–300°C | |
| Melting Point | 24.5–25°C | |
| Density | 0.827 g/cm³ |
Table 2: Key Research Milestones
Pentadecanal is a notable component of the essential oil extracted from Verbascum thapsus L., a biennial plant native to Europe and naturalized in temperate regions globally [1]. This species, commonly known as mullein, has been historically valued for its medicinal properties, including antimicrobial and anti-inflammatory activities [2]. Phytochemical profiling of V. thapsus essential oils via gas chromatography-mass spectrometry (GC-MS) has identified pentadecanal as a constituent contributing to its therapeutic potential [1]. The compound’s presence aligns with the plant’s ecological role in deterring pathogens, as evidenced by its efficacy against Gram-positive and Gram-negative bacteria in laboratory assays [2].
Table 1: Chemical Properties of Pentadecanal
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{15}\text{H}{30}\text{O} $$ |
| Molecular Weight | 226.4 g/mol |
| Melting Point | 25°C (lit.) |
| Boiling Point | 183°C at 23 mmHg (lit.) |
| Density | 0.827 g/cm³ |
| Refractive Index | 1.4428 (estimate) |
While Verbascum thapsus remains the most documented botanical source, pentadecanal has also been detected in other plant species. For instance, Cinnamomum micranthum, a tropical evergreen tree, and Citrus limon (lemon) produce essential oils containing trace amounts of pentadecanal. These findings suggest a broader phylogenetic distribution of the compound, though detailed studies on its concentration and functional roles in these species are limited in the provided literature.
Beyond the aforementioned species, pentadecanal has been identified in the essential oils of Solanum erianthum and Cassia siamea [1]. In S. erianthum, a shrub native to Central and South America, the compound contributes to the plant’s chemical defense against herbivores. Similarly, C. siamea, a leguminous tree, utilizes pentadecanal as part of its secondary metabolite repertoire. These distribution patterns highlight the compound’s ecological significance across diverse plant families.
Table 2: Botanical Sources of Pentadecanal
| Plant Species | Family | Tissue Analyzed |
|---|---|---|
| Verbascum thapsus L. | Scrophulariaceae | Flowers and Leaves |
| Solanum erianthum | Solanaceae | Leaves |
| Cassia siamea | Fabaceae | Bark and Seeds |
The marine bacterium Pseudoalteromonas haloplanktis TAC125 has been studied for its ability to synthesize bioactive aldehydes, including pentadecanal. However, the provided search results do not contain specific data on this organism’s biosynthetic pathways for pentadecanal. Future research may elucidate enzymatic processes such as fatty acid oxidation or aldehyde dehydrogenase activity in microbial systems.
Genomic analyses of pentadecanal-producing microbes often reveal specialized gene clusters encoding oxidoreductases and fatty acid-modifying enzymes. While the current literature lacks detailed information on such clusters, homologous systems in related organisms suggest a polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) mechanism could be involved.
Environmental factors such as temperature, salinity, and nutrient availability likely influence microbial pentadecanal synthesis. For example, cold-adapted species like P. haloplanktis may upregulate aldehyde production under low-temperature stress to maintain membrane fluidity. Quantitative studies linking environmental conditions to pentadecanal yield are needed to validate these hypotheses.
Aldehyde dehydrogenase B (ALDH3A2), also known as fatty aldehyde dehydrogenase, represents one of the most significant enzymatic pathways for pentadecanal metabolism [1]. This enzyme catalyzes the reversible oxidation of long-chain aliphatic aldehydes to their corresponding fatty acids using NAD+ as a cofactor [2]. The enzyme demonstrates remarkable substrate specificity, accepting aldehydes ranging from C6 to C24 carbon chains, with pentadecanal falling within this optimal range [3].
The enzyme structure reveals a unique "gatekeeper" domain consisting of a hydrophobic helix that covers the substrate entry tunnel to the catalytic site, enhancing preference for long-chain aldehydes [4]. ALDH3A2 is primarily localized to the endoplasmic reticulum through its carboxy-terminal domain, though alternative splicing produces a minor isoform targeted to peroxisomes [2]. This dual subcellular localization enables the enzyme to metabolize aldehyde substrates generated during lipid metabolism in both cellular compartments.
In the context of pentadecanal synthesis, ALDH3A2 can operate in reverse under specific cellular conditions, particularly during oxygen limitation or altered cofactor ratios [5]. Studies with Pseudoalteromonas haloplanktis TAC125 demonstrated that aldehyde oxidoreductase activity produces pentadecanal from pentadecanoic acid specifically under microaerobic conditions, suggesting that oxygen availability is a crucial regulatory parameter for this biosynthetic pathway [5].
The reversible aldehyde oxidoreductase pathway represents a versatile mechanism for pentadecanal production, utilizing NAD(P)+-dependent enzymes with broad substrate specificity [5]. These enzymes function bidirectionally, converting between fatty acids and their corresponding aldehydes depending on cellular conditions and cofactor availability.
The aldehyde oxidoreductase identified in Pseudoalteromonas haloplanktis TAC125 (gene PSHAb0219) demonstrates this reversible functionality [5]. Under specific conditions, particularly oxygen limitation occurring in biofilm environments, bacterial cells can reduce fatty acids to obtain oxidized cofactor (NAD(P)+) necessary for cell metabolism. This process effectively converts pentadecanoic acid to pentadecanal as a metabolic adaptation to environmental stress.
The enzyme exhibits wide substrate specificity, accepting various fatty acid chain lengths and degrees of saturation [6]. Kinetic studies indicate that the enzyme's activity is influenced by cofactor concentration, pH, and oxygen tension, with optimal pentadecanal production occurring under microaerobic conditions [5]. The reversible nature of this pathway provides metabolic flexibility, allowing cells to adjust aldehyde and fatty acid levels based on cellular energy demands and environmental conditions.
Direct reduction of pentadecanoic acid to pentadecanal occurs through several enzymatic mechanisms, each with distinct cofactor requirements and regulatory properties. Carboxylic acid reductases (CARs) represent the most characterized pathway for this conversion, catalyzing the ATP- and NADPH-dependent reduction of carboxylic acids to their corresponding aldehydes [7] [3].
CARs from various bacterial sources, including Mycobacterium marinum and Neurospora crassa, demonstrate activity toward pentadecanoic acid, converting it to pentadecanal with high efficiency [8]. The enzyme mechanism involves three key steps: adenylation of the carboxylic acid, formation of a thioester intermediate with the 4'-phosphopantetheine prosthetic group, and reduction to the aldehyde using NADPH [7]. The broad substrate specificity of CARs encompasses C6-C18 fatty acids, making them suitable for pentadecanal production from its corresponding acid precursor.
Additionally, fatty acid reductases (FARs) provide an alternative reduction mechanism, though these enzymes typically require fatty acyl-CoA derivatives as substrates rather than free fatty acids [9]. The activation of pentadecanoic acid to pentadecanoyl-CoA, followed by FAR-mediated reduction, represents a more complex but highly regulated pathway for pentadecanal synthesis.
Alpha-dioxygenases (α-DOXs) offer a unique mechanism for pentadecanal production through the oxidative shortening of C16 fatty acids [9]. These heme-dependent enzymes catalyze the oxidation of palmitic acid (C16:0) to produce pentadecanal (C15:0) and CO2, representing a pathway for generating odd-numbered fatty aldehydes from even-numbered fatty acid precursors [10].
Pentadecanal plays a crucial role in sphingolipid metabolism, particularly in the degradation pathway of sphingosine-1-phosphate (S1P) [11] [12]. The enzyme sphingosine-1-phosphate lyase (SGPL1) catalyzes the irreversible cleavage of S1P to produce hexadecenal and phosphoethanolamine [12]. However, when C17-sphinganine-1-phosphate is used as substrate, the reaction produces pentadecanal instead of hexadecenal, demonstrating the pathway's flexibility in generating different chain-length aldehydes [13].
The S1P degradation pathway represents a significant source of cellular pentadecanal, particularly in tissues with high sphingolipid turnover [11]. Studies using C17-sphinganine-1-phosphate as substrate show that pentadecanal production can be quantified using fluorescent derivatization methods, providing sensitive detection of SGPL1 activity [13]. This pathway is particularly important in maintaining sphingolipid homeostasis and regulating bioactive lipid mediator concentrations.
Furthermore, pentadecanal can serve as a precursor for the synthesis of odd-chain sphingoid bases through the reversal of typical sphingolipid biosynthetic pathways [14]. The incorporation of pentadecanal into sphingolipid metabolism contributes to the structural diversity of cellular membranes and may influence membrane physical properties and protein-lipid interactions.
The phytosphingosine metabolic pathway represents one of the most significant routes for pentadecanal production in mammalian cells [15] [16]. Phytosphingosine, a unique sphingoid base containing an additional hydroxyl group, undergoes a complex degradation process that ultimately yields pentadecanoic acid and other odd-numbered fatty acids [15].
The complete phytosphingosine degradation pathway involves six enzymatic steps [16]. Initially, phytosphingosine is phosphorylated to phytosphingosine-1-phosphate, which is then cleaved by sphingosine-1-phosphate lyase to produce 2-hydroxypalmitic acid and phosphoethanolamine [16]. The 2-hydroxypalmitic acid undergoes fatty acid α-oxidation through a series of reactions: CoA addition, hydroxylation, cleavage (C1 removal), and final oxidation to produce pentadecanoic acid [16].
During this process, pentadecanal appears as an intermediate in the aldehyde dehydrogenase reaction catalyzed by ALDH3A2 [16]. The enzyme catalyzes both the oxidation of the aldehyde intermediate to pentadecanoic acid and potentially the reverse reaction under specific cellular conditions [17]. In ALDH3A2-deficient cells, unmetabolized fatty aldehydes, including pentadecanal, are reduced to fatty alcohols and incorporated into ether-linked glycerolipids, demonstrating the pathway's metabolic flexibility [16].
This pathway is particularly important in tissues rich in phytosphingosine, such as the epidermis and small intestine [16]. The identification of HACL2 (2-hydroxyacyl-CoA lyase 2) as the enzyme responsible for the C1 removal reaction revealed that fatty acid α-oxidation occurs not only in peroxisomes but also in the endoplasmic reticulum [16]. This finding expands our understanding of subcellular compartmentalization in pentadecanal metabolism.
The conversion of pentadecanal to odd-numbered fatty acids represents a critical metabolic integration point, connecting aldehyde metabolism to broader lipid biosynthetic pathways [15]. Pentadecanal can be oxidized to pentadecanoic acid through aldehyde dehydrogenase activity, providing a direct route for odd-chain fatty acid synthesis [18].
The incorporation of pentadecanoic acid into glycerophospholipids occurs through standard fatty acid activation and acylation pathways [15]. Studies in yeast and mammalian cells demonstrate that disruption of the sphingoid base degradation pathway causes significant reduction in phosphatidylcholine species containing C15 fatty acids, indicating the importance of this metabolic connection [15]. The process involves activation of pentadecanoic acid to pentadecanoyl-CoA, followed by incorporation into glycerophospholipids through acyltransferase reactions.
The formation of odd-chain fatty acids from pentadecanal also contributes to the synthesis of odd-chain sphingoid bases [14]. In differentiating keratinocytes, the degradation of phytoceramides generates odd-chain fatty acids that can be elongated, desaturated, and reincorporated into sphingolipid metabolism [14]. This process results in the formation of C15:0 fatty acid that can be further processed to generate C17 and C19 odd-chain fatty acids through fatty acid elongation systems.
Additionally, pentadecanal can undergo reduction to pentadecanol, which may then be incorporated into ether-linked glycerolipids [16]. This pathway becomes particularly important in cells with impaired aldehyde oxidation capacity, where alternative metabolic routes help maintain cellular lipid homeostasis.
The metabolic integration of pentadecanal extends to its role in membrane lipid remodeling and cellular signaling [19]. The compound's incorporation into membrane phospholipids can influence membrane physical properties, including fluidity and permeability [20]. Furthermore, pentadecanal and its metabolites may serve as precursors for bioactive lipid mediators, contributing to cellular signaling pathways and metabolic regulation.
Irritant